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Compound of Interest

Compound Name: M4K2281

Cat. No.: B15136520 Get Quote

These application notes provide a detailed overview of the in vivo pharmacokinetic properties

of M4K2281, a selective inhibitor of Activin receptor-like kinase 2 (ALK2). The provided

protocols are based on published research and are intended for researchers, scientists, and

drug development professionals.

Introduction
M4K2281 is a potent and selective inhibitor of ALK2, a serine/threonine kinase implicated in the

pathogenesis of diseases such as Diffuse Intrinsic Pontine Glioma (DIPG).[1] Understanding

the pharmacokinetic profile of M4K2281 is crucial for the design and interpretation of preclinical

efficacy and toxicology studies. These notes summarize the available in vivo pharmacokinetic

data and provide a detailed protocol for its assessment in a murine model.

In Vivo Pharmacokinetic Data
Preliminary in vivo pharmacokinetic studies have been conducted for M4K2281 in NOD-SCID

mice.[1] The compound was administered as a single oral dose of 25 mg/kg. A summary of the

key pharmacokinetic parameters is presented in the table below.
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Parameter Value Units Citation

Dose 25 mg/kg [1]

Route of

Administration
Oral (p.o.) - [1]

Animal Model NOD-SCID mice - [1]

Cmax (Plasma) 5053 nM [2]

Plasma Concentration

(1h)
5053 nM [1]

Plasma Concentration

(4h)
1143 nM [1]

Plasma Concentration

(8h)
203 nM [1]

Plasma Concentration

(24h)
0 nM [2]

Brain Concentration

(4h)
4229 nM [1]

Brain to Plasma Ratio

(4h)
3.7 - [1][2]

Note: Cmax was observed at the 1-hour time point in the cited study. Tmax, AUC, and half-life

have not been explicitly reported in the available literature.

Experimental Protocols
This section details the methodology for conducting in vivo pharmacokinetic studies of

M4K2281 based on published research.[1]

Formulation Preparation
The oral dosing formulation for M4K2281 is prepared as follows:
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Dissolve the required amount of M4K2281 in Dimethyl sulfoxide (DMSO) to create a stock

solution.

In a separate tube, prepare the vehicle by mixing 47.5% Polyethylene glycol (PEG) and

47.5% deionized water with 10% Tween® 80.

The final dosing solution is prepared by adding the M4K2281 stock solution to the vehicle to

achieve a final composition of 5% DMSO, 47.5% PEG, and 47.5% deionized water with 10%

Tween® 80.

Vortex the solution thoroughly to ensure homogeneity.

Animal Dosing and Sample Collection
Animal Model: Male NOD-SCID mice are used for the study.

Acclimatization: Animals should be acclimatized to the facility for at least one week prior to

the experiment.

Dosing: Administer a single 25 mg/kg dose of the M4K2281 formulation via oral gavage.

Sample Collection: Collect blood samples at predetermined time points (e.g., 1, 4, 8, and 24

hours post-dose).[1][2] Blood can be collected via tail vein or cardiac puncture into tubes

containing an anticoagulant (e.g., EDTA).

Plasma Preparation: Centrifuge the collected blood samples to separate the plasma. Store

the plasma samples at -80°C until analysis.

Brain Tissue Collection: At the desired time point (e.g., 4 hours), euthanize the animals and

perfuse with saline.[1] Excise the brain, weigh it, and homogenize it in an appropriate buffer.

Store the brain homogenate at -80°C until analysis.

Bioanalytical Method
Plasma and brain homogenate concentrations of M4K2281 and its metabolites (e.g., the

demethylated metabolite) are determined using a validated Liquid Chromatography with

tandem Mass Spectrometry (LC-MS/MS) method.[1]
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Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the in vivo pharmacokinetic study of

M4K2281.
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Click to download full resolution via product page

Caption: Workflow for M4K2281 in vivo pharmacokinetic study.

ALK2 Signaling Pathway
M4K2281 inhibits the ALK2 receptor, which is a key component of the Bone Morphogenetic

Protein (BMP) signaling pathway. The simplified canonical pathway is depicted below.
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Caption: Simplified ALK2 signaling pathway inhibited by M4K2281.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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